1-Ethyl-5-nitro-1H-indazol-3-amine
Description
Significance of the Indazole Scaffold as a Privileged Structure in Modern Drug Discovery
The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of new therapeutic agents. nih.govresearchgate.net The structural diversity of indazole analogs has captured significant attention in recent years, leading to their presence in numerous commercially available drugs. researchgate.net
The therapeutic potential of indazole-containing compounds is underscored by their broad spectrum of biological activities, which includes:
Anti-inflammatory nih.gov
Antitumor nih.gov
Antibacterial nih.gov
Antifungal nih.gov
Anti-HIV nih.gov
Antiarrhythmic nih.gov
The prevalence of the indazole scaffold in marketed drugs and clinical candidates highlights its importance in the pharmaceutical industry. researchgate.netpnrjournal.com Its ability to enhance binding affinity, improve metabolic stability, and provide desirable pharmacokinetic properties makes it a highly sought-after heterocyclic unit in drug design. researchgate.net As of recent reviews, at least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials, targeting a wide array of diseases. nih.govresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) mdpi.com |
| Granisetron | 5-HT3 receptor antagonist for treating chemotherapy-induced nausea and vomiting pnrjournal.commdpi.com |
| Pazopanib | Tyrosine kinase inhibitor for cancer treatment (e.g., renal cell carcinoma) nih.govpnrjournal.com |
| Niraparib | PARP inhibitor for treating various cancers (e.g., ovarian, breast, prostate) nih.gov |
| Axitinib | Tyrosine kinase inhibitor for renal cell carcinoma treatment pnrjournal.com |
Overview of Functionalized 1H-Indazole Derivatives in Pharmaceutical Research and Development
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form, making it the predominant isomer in many synthetic and biological systems. nih.gov Researchers have extensively explored the derivatization of the 1H-indazole core to create novel compounds with enhanced potency and selectivity. The functionalization at various positions of the indazole ring allows for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets. nih.govpnrjournal.com
A particularly important class of derivatives is the 1H-indazole-3-amines. This structural motif has been identified as an effective "hinge-binding fragment," capable of interacting with the hinge region of protein kinases, which are crucial targets in oncology. mdpi.comnih.gov This binding capability is a key feature in the mechanism of action for several kinase inhibitors. mdpi.com
Recent research has focused on synthesizing and evaluating novel 1H-indazole derivatives for various therapeutic applications:
Anticancer Agents: A series of 1H-indazole-3-amine derivatives were synthesized and showed promising inhibitory activity against several human cancer cell lines, including lung, leukemia, prostate, and hepatoma cells. mdpi.comnih.gov One derivative, in particular, demonstrated significant effects on apoptosis and the cell cycle, potentially through the p53/MDM2 pathway. nih.gov
Kinase Inhibitors: Structure-guided design has led to the development of 1H-indazole derivatives that act as potent inhibitors of kinases like Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov These inhibitors are being investigated for their potential in treating cancers and inflammatory diseases. nih.gov
Anti-angiogenic Agents: Diaryl thiourea (B124793) compounds bearing a 1H-indazole-3-amine moiety have been designed as multi-target inhibitors of key angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, Tie-2, and EphB4, showing potential as both anti-angiogenic and anticancer agents. researchgate.net
The synthesis of these functionalized derivatives often involves multi-step processes, including key reactions like Suzuki coupling to introduce various substituents onto the indazole core. nih.gov
Contextualization of 1-Ethyl-5-nitro-1H-indazol-3-amine within the Broader Indazole Research Landscape
The specific compound, this compound, is a distinct molecule within the extensive family of indazole derivatives. While detailed research publications focusing exclusively on its biological activity are not prevalent in the reviewed literature, its structure can be deconstructed to understand its potential significance based on the known roles of its constituent functional groups in medicinal chemistry.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1133430-66-6 cymitquimica.com |
| Molecular Formula | C₉H₁₀N₄O₂ cymitquimica.com |
| Molecular Weight | 206.20 g/mol cymitquimica.com |
The key structural features of this compound are:
1H-Indazol-3-amine Core: As previously discussed, this scaffold is a known hinge-binding element for kinases and a crucial component in several anticancer agents. mdpi.comnih.gov Its presence suggests a potential for activity in oncology.
1-Ethyl Group: Alkylation at the N-1 position of the indazole ring is a common strategy in drug design. The ethyl group can influence the compound's solubility, metabolic stability, and binding interactions within a target protein's active site. pnrjournal.com
5-Nitro Group: The nitro group is a strong electron-withdrawing group. Its inclusion at the 5-position can significantly modulate the electronic properties of the indazole ring system, potentially enhancing reactivity or specific interactions with biological targets. researchgate.netontosight.ai Nitro-substituted indazoles have been investigated for their cytotoxic activity against cancer cell lines and as enzyme inhibitors. researchgate.netontosight.ai
Given this structural composition, this compound represents a logical design within the broader context of indazole-based drug discovery. It combines the privileged 1H-indazole-3-amine core with substituents (ethyl and nitro groups) known to influence and potentially enhance biological activity. While this specific molecule is available commercially for laboratory use, further published research is needed to fully elucidate its pharmacological profile and therapeutic potential. cymitquimica.combldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-ethyl-5-nitroindazol-3-amine |
InChI |
InChI=1S/C9H10N4O2/c1-2-12-8-4-3-6(13(14)15)5-7(8)9(10)11-12/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
DBLKKBJPMKUTHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethyl 5 Nitro 1h Indazol 3 Amine and Analogous Indazole Architectures
Strategic Approaches for Indazole Core Construction
The construction of the indazole framework can be achieved through various synthetic routes, each with its own advantages and substrate scope. Key strategies include metal-catalyzed reactions, cyclizations of functionalized precursors, and oxidative techniques.
Metal-Catalyzed Cyclization and N-N Bond Formation Pathways
Transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. researchgate.netniist.res.in These methods often involve the formation of a crucial N-N bond to complete the pyrazole (B372694) ring of the indazole system.
Rhodium-catalyzed reactions, for instance, have been employed for the synthesis of 1H-indazoles. One such method involves the C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes, facilitated by a rhodium and copper co-catalyst system under redox-neutral conditions. nih.gov Another rhodium-catalyzed approach utilizes anthranil (B1196931) as an aminating reagent for the synthesis of 1H-indazoles under both redox-neutral and oxidative conditions. nih.govnih.gov Furthermore, rhodium(III) catalysis can effect the C-H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles. acs.org
Copper-catalyzed reactions are also prevalent in indazole synthesis. For example, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) carboxylic esters or N'-arylbenzohydrazides can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org Additionally, copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos can yield 2,3-diaryl-2H-indazoles. nih.gov
Palladium catalysts are also instrumental in forming the indazole core. A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Reference |
| Rhodium/Copper | Imidate esters/NH imines + Nitrosobenzenes | 1H-Indazoles | nih.gov |
| Rhodium(III) | Azobenzenes + Aldehydes | N-aryl-2H-indazoles | acs.org |
| Copper | 2-Halobenzonitriles + Hydrazine derivatives | 3-Aminoindazoles | organic-chemistry.org |
| Palladium | 2-Bromobenzonitriles + Benzophenone hydrazone | 3-Aminoindazoles | organic-chemistry.org |
Cyclization Reactions of o-Haloaryl N-Substituted Hydrazones
The intramolecular cyclization of o-haloaryl N-substituted hydrazones is a classic and effective method for constructing the indazole ring. This approach typically involves the formation of an N-aryl bond through nucleophilic substitution of the ortho-halogen by the hydrazone nitrogen.
Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones provides a direct route to 1H-indazoles. beilstein-journals.orgbeilstein-journals.org While the yields may be lower compared to using o-bromo derivatives, the lower cost and greater availability of o-chloroaryl aldehydes and ketones make this an attractive strategy. beilstein-journals.orgbeilstein-journals.org The reaction conditions can be optimized to improve yields, and this method has been successfully applied to the synthesis of novel N-thiazolyl-1H-indazoles. beilstein-journals.orgbeilstein-journals.org
Palladium-catalyzed cyclization of ortho-haloaryl hydrazines is another viable route to the 3-aminoindazole scaffold. nih.gov These reactions often exhibit good regioselectivity, which is a significant advantage over other methods that may produce mixtures of isomers. beilstein-journals.org
Synthesis via 2-Aminobenzonitriles as Precursors
2-Aminobenzonitriles are versatile precursors for the synthesis of 3-aminoindazoles. researchgate.net These methods often proceed through the formation of a ketimine intermediate followed by cyclization.
An efficient and general method for constructing 1H-indazoles involves the reaction of o-aminobenzonitriles with organometallic reagents to form ketimine species. These intermediates then undergo a Cu(OAc)₂-mediated N-N bond formation, using oxygen as the sole oxidant, to yield the desired indazole products in good to excellent yields. nih.gov
Another approach involves the reaction of 2-fluorobenzonitriles with hydrazine hydrate (B1144303). chemicalbook.comnih.gov For example, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate to produce 5-bromo-1H-indazol-3-amine in high yield. nih.gov This resulting bromo-substituted indazole can then be further functionalized through reactions like Suzuki coupling. nih.gov Similarly, 2,6-dichlorobenzonitrile (B3417380) can be used to synthesize 7-bromo-4-chloro-1H-indazol-3-amine through a two-step process of regioselective bromination followed by heterocycle formation with hydrazine. nih.gov
| Precursor | Key Reagents | Product Type | Reference |
| o-Aminobenzonitriles | Organometallic reagents, Cu(OAc)₂, O₂ | 1H-Indazoles | nih.gov |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-Bromo-1H-indazol-3-amine | nih.gov |
| 2,6-Dichlorobenzonitrile | Brominating agent, Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |
Oxidative Benzannulation Techniques for Indazole Framework Elaboration
Oxidative benzannulation represents a modern approach to constructing the indazole ring system, often involving the formation of new carbon-carbon bonds to build the benzene (B151609) portion of the molecule.
One such method is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. This reaction, mediated by Pd(OAc)₂ and P(tBu)₃·HBF₄, allows for the construction of 1H-indazoles with various substituents on the benzene ring in moderate to good yields. nih.gov
Another strategy involves a [3 + 2] dipolar cycloaddition of arynes with sydnones, which provides a rapid and efficient route to 2H-indazoles under mild conditions and in high yields, without contamination from 1H-indazole isomers. nih.gov The reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4 + 2] reaction to extrude carbon dioxide and form the final product. nih.gov
Regioselective Functionalization at the N1-Position for Alkyl Substitution
Once the indazole core is constructed, regioselective functionalization, particularly at the N1 position, is crucial for synthesizing specific target molecules like 1-Ethyl-5-nitro-1H-indazol-3-amine. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products, making selective methods highly valuable. nih.govbeilstein-journals.org
Targeted Alkylation Strategies for N1-Ethyl Incorporation
Achieving selective N1-alkylation of the indazole ring requires careful selection of reaction conditions, including the base, solvent, and alkylating agent. beilstein-journals.org The electronic and steric properties of substituents on the indazole ring also play a significant role in directing the alkylation to the desired nitrogen. beilstein-journals.org
A promising system for selective N1-alkylation utilizes sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide. beilstein-journals.org This method has shown high N1-regioselectivity for a variety of substituted indazoles. beilstein-journals.org The choice of base and solvent is critical; for instance, the use of cesium carbonate can favor N1-substitution through a chelation mechanism, while other conditions might lead to the N2-product. nih.gov
For the specific introduction of an ethyl group, as in 1-Ethyl-5-nitro-1H-indazole, a study reports its synthesis using tetra-n-butylammonium iodide (TBAI) as a catalyst and potassium carbonate as the base. researchgate.net
The development of thermodynamically driven N1-selective indazole alkylation methods offers a practical and scalable approach. nih.govrsc.org These procedures are often highly selective for N1-alkylation with no detectable N2-alkylated products, and have been demonstrated on a large scale. nih.govrsc.org
| Reagents | Selectivity | Reference |
| Sodium hydride, Alkyl bromide in THF | High N1-selectivity | beilstein-journals.org |
| Tetra-n-butylammonium iodide, Potassium carbonate | N1-ethylation | researchgate.net |
| Thermodynamic control conditions | High N1-selectivity | nih.govrsc.org |
Selective Introduction of Nitro (C5) and Amine (C3) Moieties
The construction of the this compound scaffold requires precise control over the placement of functional groups on the indazole ring. Key to this is the selective introduction of a nitro group at the C5 position and an amine group at the C3 position.
Nitration Procedures for Specific Indazole Derivatives
The introduction of a nitro group at the C5 position of the indazole ring is a critical step in the synthesis of the target compound. This can be achieved either by direct nitration of an indazole precursor or by utilizing a starting material that already contains a nitro group.
One effective strategy involves the synthesis of 1-aryl-5-nitro-1H-indazoles starting from acetophenone (B1666503) or benzaldehyde (B42025) derivatives that are substituted with a fluorine atom at the C2 position and a nitro group at the C5 position. researchgate.net These precursors undergo reaction with arylhydrazines, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure to yield the 5-nitroindazole (B105863) core. researchgate.net This method offers an efficient route to 5-nitro-substituted indazoles, with the nitro group being incorporated from the initial building block.
Another approach involves the synthesis of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles, which also starts from a pre-functionalized 5-nitroindazole derivative. researchgate.net A series of new 5-nitroindazoles were prepared using indazole-derived alkyl halides as starting materials. researchgate.net
A common laboratory-scale synthesis of 5-nitro-1H-indazole involves the diazotization of 2-methyl-4-nitroaniline. The reaction is typically carried out using sodium nitrite (B80452) in an acidic medium like acetic acid.
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-Methyl-4-nitroaniline | Sodium nitrite, Acetic acid, Water | 0 - 20 °C, 72 h | 5-Nitro-1H-indazole | Quantitative |
This table summarizes a common method for the synthesis of the 5-nitroindazole core.
Methodologies for Synthesizing 1H-Indazol-3-amine Scaffolds
The formation of the 3-aminoindazole core is another pivotal transformation. Several methodologies have been developed to achieve this, often starting from readily available benzonitrile (B105546) derivatives.
A general and efficient two-step synthesis of substituted 3-aminoindazoles has been described starting from 2-bromobenzonitriles. nih.gov This procedure involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence. nih.gov This method provides a viable alternative to the classical SNAr reaction of hydrazine with o-fluorobenzonitriles. nih.gov
Specifically for nitro-substituted 3-aminoindazoles, a common precursor is 2-fluoro-5-nitrobenzonitrile (B100134). biosynth.com The reaction of this compound with hydrazine hydrate leads to the formation of 3-amino-5-nitro-1H-indazole. This reaction is a straightforward and widely used method for constructing the 3-amino-5-nitroindazole scaffold.
| Starting Material | Reagents | Conditions | Product |
| 2-Bromobenzonitriles | Benzophenone hydrazone, Pd catalyst, Acid | Two-step: 1. Pd-catalyzed arylation 2. Acidic deprotection/cyclization | Substituted 3-Aminoindazoles |
| 2-Fluoro-5-nitrobenzonitrile | Hydrazine hydrate | Not specified | 3-Amino-5-nitro-1H-indazole |
This table outlines key synthetic routes to the 1H-indazol-3-amine scaffold.
Synergistic Integration of Multiple Functional Groups for Target Compound Synthesis
The synthesis of this compound requires a strategic combination of the above-mentioned functionalization reactions. The order of these steps is crucial for achieving the desired product with good regioselectivity and yield. A plausible and efficient synthetic pathway involves the initial formation of the 3-amino-5-nitroindazole core, followed by the selective N-alkylation.
Proposed Synthetic Route:
Formation of 3-Amino-5-nitro-1H-indazole: This intermediate is synthesized from 2-fluoro-5-nitrobenzonitrile by reaction with hydrazine hydrate. The presence of the electron-withdrawing nitro group and the fluorine leaving group facilitates the nucleophilic aromatic substitution and subsequent cyclization.
Regioselective N-Ethylation: The final step is the introduction of the ethyl group at the N1 position of the indazole ring. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2-alkylated products. nih.govbeilstein-journals.org However, studies on the regioselective N-alkylation of indazoles have shown that the choice of base and solvent can significantly influence the outcome. nih.govbeilstein-journals.org The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to favor the formation of the N1-alkylated product. nih.govbeilstein-journals.org This is attributed to the coordination of the sodium cation with the N2-nitrogen and a substituent at the C3 position, directing the alkylating agent to the N1 position. beilstein-journals.org
Therefore, the reaction of 3-amino-5-nitro-1H-indazole with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of NaH in THF is expected to yield the desired this compound with high N1-regioselectivity.
| Intermediate | Reagents | Conditions | Product |
| 3-Amino-5-nitro-1H-indazole | Ethyl iodide, Sodium hydride | THF | This compound |
This table presents the final step in the proposed synthesis of the target compound.
This synergistic approach, which combines the formation of the functionalized indazole core with a regioselective alkylation, represents an effective strategy for the synthesis of this compound and other N1-substituted indazole derivatives.
Advanced Computational and Theoretical Investigations of 1 Ethyl 5 Nitro 1h Indazol 3 Amine and Derivatives
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-Ethyl-5-nitro-1H-indazol-3-amine, DFT calculations can elucidate its electronic structure, optimized geometry, and reactivity.
Research into nitro-containing compounds, a class to which this compound belongs, has utilized DFT to investigate their electronic and structural properties. researchgate.net These studies often analyze optimized geometries, electronic descriptors, and frontier molecular orbitals to gain insights into structure-activity relationships. researchgate.net For instance, the analysis of molecular electrostatic potential (MEP) surfaces helps identify nucleophilic and electrophilic sites, which are crucial for predicting intermolecular interactions. researchgate.netnih.gov
A study on the crystal structure of 1-Ethyl-5-nitro-1H-indazole revealed that the nitro substituent is twisted by 4.0 (2)° out of the plane of the indazolyl moiety, and the ethyl group is perpendicular to this plane. researchgate.net Such geometric parameters, often corroborated by DFT calculations, are critical for understanding the molecule's conformational preferences and how it might interact with a biological target. researchgate.net The use of methods like B3LYP with basis sets such as 6-311++G(d,p) allows for the calculation of various electronic properties. researchgate.netnih.gov
Table 1: Crystallographic and Structural Data for 1-Ethyl-5-nitro-1H-indazole researchgate.net
| Parameter | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.7563 (1) |
| b (Å) | 11.2307 (2) |
| c (Å) | 11.7323 (3) |
| V (ų) | 890.22 (3) |
| Z | 4 |
| Dx (Mg m⁻³) | 1.427 |
This interactive table provides a summary of the crystallographic data obtained for 1-Ethyl-5-nitro-1H-indazole.
Furthermore, theoretical studies on related nitroaromatic compounds have shown that quantum chemistry descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) can correlate with biological activities such as mutagenicity. mdpi.com The investigation of tautomeric forms and their relative stabilities, as studied for other quinoline (B57606) derivatives using DFT, can also be applied to understand the behavior of this compound in different environments. nih.gov
Molecular Docking Analyses for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a ligand to a target protein. For this compound and its derivatives, molecular docking can identify potential biological targets and elucidate the key interactions driving binding.
Studies on other indazole derivatives have successfully used molecular docking to predict their binding to various receptors. For example, docking studies of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and Peripheral benzodiazepine (B76468) receptor (PBR) have revealed specific binding interactions with active site amino acids. researchgate.netjocpr.com These interactions often involve hydrogen bonds and hydrophobic contacts, and the calculated binding energies can provide a semi-quantitative prediction of binding affinity. researchgate.netjocpr.comjksus.org
In the context of anticancer research, 5-nitroindazole (B105863) has been identified as a potential multi-targeted inhibitor for cyclin-dependent kinases (CDK) and transferase kinases in lung cancer through structural studies that include molecular docking. researchgate.net Similarly, the indazole scaffold is recognized as a privileged structure in medicinal chemistry, with many derivatives showing promising therapeutic applications. researchgate.netbldpharm.com Docking studies are often a crucial first step in identifying these potential applications. For instance, the design of novel indazole-based HDAC inhibitors was guided by molecular docking, which helped to understand the van der Waals and electrostatic interactions responsible for their potent inhibitory activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.
For nitroaromatic compounds, QSAR models have been developed to predict their radiosensitization effectiveness and toxicity. mdpi.comnih.gov These models often use a combination of physicochemical and quantum chemical descriptors to build a statistically significant relationship with the observed activity. mdpi.comnih.govnih.gov For example, a QSAR study on nitroimidazole compounds used a heuristic method combined with projection pursuit regression to create a predictive model with high correlation coefficients for both the training and test sets. nih.gov
The development of QSAR models for this compound and its derivatives would involve calculating a wide range of molecular descriptors. These can include spatial, topological, and electronic descriptors, as well as those derived from 3D structures like comparative molecular field analysis (CoMFA). nih.gov The goal is to identify the key molecular features that influence the desired biological activity, which can then guide the synthesis of more potent and selective analogues. nih.gov Studies have shown that for some nitroaromatic compounds, descriptors like the molecular connectivity index and local charge surface index can significantly influence their antibacterial activity. nih.gov
Table 2: Examples of Descriptors Used in QSAR Studies of Nitroaromatic Compounds mdpi.comnih.gov
| Descriptor Type | Example Descriptors |
| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment |
| Topological | Molecular Connectivity Index, Wiener Index |
| Spatial | Molecular Molar Refractive Index (MR), Shape Indices |
| Physicochemical | LogP (Lipophilicity), pKa (Ionization Constant) |
This interactive table showcases various descriptor types commonly employed in QSAR modeling.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can be used to explore their conformational landscape, the stability of ligand-receptor complexes, and the thermodynamics of binding.
In the context of drug design, MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose in a more realistic, dynamic environment that includes solvent effects. For instance, MD studies on indazole-based HDAC inhibitors have helped to confirm the stability of the docked conformations and to understand the nature of the interactions with the target enzyme. nih.gov
The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can reveal the stability of the ligand within the binding site and the flexibility of different parts of the protein upon ligand binding. researchgate.net Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net
Fragment-Based and Knowledge-Based Drug Design Approaches
Fragment-based drug discovery (FBDD) and knowledge-based design are powerful strategies for identifying and optimizing novel drug candidates. The indazole scaffold, being a "privileged scaffold," is an excellent starting point for such approaches. researchgate.netbldpharm.com
FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound. youtube.com A successful example is the discovery of a new indazole-based AXL kinase inhibitor through a fragment-based approach, where an initial indazole fragment was optimized to a potent inhibitor guided by docking studies. nih.gov
Knowledge-based design, on the other hand, leverages existing information about known active compounds and their targets. The fact that numerous indazole-containing drugs are already on the market provides a wealth of structural and activity data that can inform the design of new derivatives. researchgate.netbldpharm.com For example, knowing that the 1H-indazole-3-amine structure is an effective hinge-binding fragment for kinases can guide the design of new kinase inhibitors. nih.gov The synthesis of new 5-nitroindazole derivatives has been guided by the knowledge that this scaffold is a promising template for developing antichagasic compounds. nih.govnih.gov
Pre Clinical Pharmacological Research and Potential Therapeutic Targets of 1 Ethyl 5 Nitro 1h Indazol 3 Amine Analogs
Anti-tumor and Anti-proliferative Activity Profiling
The 1H-indazole-3-amine framework is a well-established hinge-binding fragment, a feature that makes it highly effective in the design of kinase inhibitors. nih.govmdpi.com Its structural versatility has allowed for the development of derivatives that exhibit potent anti-tumor and anti-proliferative effects through various mechanisms, including the inhibition of critical oncogenic kinases, metabolic enzymes, and hormone receptors.
Kinase Inhibition: Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), Bcr-Abl Kinase, Aurora Kinases, Epidermal Growth Factor Receptor (EGFR) Kinase, Tyrosine Threonine Kinase (TTK)
The ability of indazole analogs to inhibit protein kinases is a cornerstone of their anti-cancer potential. These compounds have been optimized to target a range of kinases implicated in tumor growth, survival, and resistance to therapy.
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in numerous cancers. nih.govdntb.gov.ua The 1H-indazol-3-amine scaffold has proven to be a fertile ground for developing potent FGFR inhibitors. nih.gov In an effort to enhance the cellular activity of an initial indazole hit compound, researchers synthesized a series of analogs with fluorine substituents. nih.gov One standout compound, featuring a 2,6-difluoro-3-methoxyphenyl group (compound 2a), demonstrated highly potent activity with IC₅₀ values of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2. nih.gov This enzymatic potency translated into significant anti-proliferative effects in cancer cell lines with FGFR pathway activation, such as KG1 (leukemia) and SNU16 (gastric cancer), with IC₅₀ values of 25.3 nM and 77.4 nM, respectively. nih.gov
Anaplastic Lymphoma Kinase (ALK): ALK is an oncogenic receptor tyrosine kinase that is a therapeutic target in non-small cell lung cancer and other malignancies. nih.govresearchgate.net While several ALK inhibitors are clinically approved, the indazole core is a recognized scaffold in the development of novel inhibitors designed to overcome resistance. caymanchem.com The structure of the marketed ALK inhibitor, Entrectinib, incorporates a 1H-indazole-3-amide moiety, which is critical for its potent anti-tumor activity. nih.govmdpi.com
Bcr-Abl Kinase: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). bohrium.com Researchers have successfully designed diarylamide 3-aminoindazole derivatives as potent pan-Bcr-Abl inhibitors. bohrium.com A lead compound, AKE-72, was developed that potently inhibits wild-type Bcr-Abl (IC₅₀ < 0.5 nM) and, crucially, the T315I "gatekeeper" mutant (IC₅₀ = 9 nM), which confers resistance to first-line therapies like imatinib. bohrium.com AKE-72 also showed remarkable anti-leukemic activity against the K-562 cell line (GI₅₀ < 10 nM). bohrium.com
Aurora Kinases: Aurora kinases are essential for cell cycle regulation, and their inhibition is a validated anti-cancer strategy. While many inhibitors exist, such as Tozasertib (VX-680), which is a pan-Aurora inhibitor, the indazole scaffold has not been a primary focus in the development of specific Aurora kinase inhibitors. selleckchem.com
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. scienceopen.com Despite the development of numerous EGFR inhibitors, including those with heterocyclic scaffolds, analogs of 1H-indazol-3-amine have not emerged as leading candidates for this target. In a broad kinase panel screening, the potent multi-kinase indazole inhibitor AKE-72 showed no significant inhibition of EGFR, suggesting a degree of selectivity away from this particular kinase. bohrium.com
Tyrosine Threonine Kinase (TTK): Also known as Monopolar Spindle 1 (Mps1), TTK is a critical kinase in the mitotic spindle assembly checkpoint and a novel target for cancer therapy. nih.govacs.org A novel class of potent TTK inhibitors was discovered based on an indazole core with sulfamoylphenyl and acetamido groups at the 3 and 5 positions, respectively. nih.gov The lead compound from this series, CFI-400936, is a highly potent inhibitor of TTK with an IC₅₀ of 3.6 nM and demonstrated good selectivity across a panel of other human kinases. nih.govresearchgate.net
| Target Kinase | Analog/Compound | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|---|
| FGFR1 | Compound 2a | < 4.1 nM | nih.gov |
| FGFR2 | Compound 2a | 2.0 nM | nih.gov |
| Bcr-Abl (Wild-Type) | AKE-72 | < 0.5 nM | bohrium.com |
| Bcr-Abl (T315I Mutant) | AKE-72 | 9 nM | bohrium.com |
| TTK (Mps1) | CFI-400936 | 3.6 nM | nih.gov |
| EGFR | AKE-72 | No significant inhibition | bohrium.com |
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism. Its expression in cancer cells helps create an immunosuppressive tumor microenvironment. researchgate.net Consequently, IDO1 inhibitors are actively being pursued for cancer immunotherapy. mdpi.com Many potent IDO1 inhibitors are azole-based compounds that bind directly to the heme iron in the enzyme's active site. acs.org While specific studies on 1-Ethyl-5-nitro-1H-indazol-3-amine analogs as IDO1 inhibitors are not prominent, the indazole core is structurally related to other heterocyclic scaffolds, like imidazoles and triazoles, that have demonstrated IDO1 inhibitory activity, suggesting the potential for developing indazole-based IDO1 inhibitors. acs.orgresearchgate.net
Estrogen Receptor Degradation (SERDs) Mechanisms
For estrogen receptor-positive (ER+) breast cancer, endocrine therapy is a primary treatment modality. Selective Estrogen Receptor Degraders (SERDs) represent an important class of therapeutics that both antagonize and promote the degradation of the estrogen receptor. nih.gov The indazole scaffold has been successfully utilized to create novel, non-steroidal, orally bioavailable SERDs. bohrium.com Optimization of an indazole series led to the discovery of compounds that potently induce ER degradation and antagonism in vitro. bohrium.comnih.gov Further development led to a series of tricyclic indazoles that demonstrated a desirable ERα degrader-antagonist profile and showed activity in a xenograft model of breast cancer. nih.govacs.org Notably, specific indazole analogs were found to induce tumor regression in a tamoxifen-resistant breast cancer xenograft model, highlighting their potential in treating advanced, endocrine-resistant disease. bohrium.comnih.gov
Hypoxia-Inducible Factor 1 (HIF-1) Inhibition
HIF-1 is a transcription factor that allows tumor cells to adapt to and survive in the low-oxygen (hypoxic) conditions common in solid tumors. nih.gov Elevated HIF-1 levels are linked to metastasis and poor patient prognosis. The well-known HIF-1α inhibitor, YC-1, is an indazole-based compound. This has spurred further research into related scaffolds. Systematic modification of scaffolds structurally similar to YC-1, such as benzimidazoles, has led to the identification of new analogs with significantly enhanced anti-HIF-1α activity in breast cancer cell lines. nih.gov This demonstrates the potential of the core indazole structure and its bioisosteres as a foundation for developing novel HIF-1 inhibitors.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes involved in processes like pH regulation, which can be crucial for tumor cell survival. mdpi.com Sulfonamide-based compounds are the classical inhibitors of CAs. Research has shown that pyrazole-based sulfonamides can act as effective CA inhibitors. nih.gov Given that the indazole ring system is an annulated pyrazole (B372694), it is plausible that indazole-sulfonamide analogs could be designed to selectively inhibit tumor-associated CA isoforms, such as CA IX. Studies on related pyrazolopyridine sulfonamides have shown inhibitory activity against bacterial CAs, further supporting the potential of this chemical class. mdpi.com
Antimicrobial Efficacy Investigations
Beyond oncology, indazole derivatives have demonstrated significant promise as antimicrobial agents, with activity against a range of pathogens.
Initial screenings have confirmed that indazole analogs possess broad biological properties, including anti-bacterial and anti-fungal activity. nih.govnih.gov A series of N-methyl-3-aryl indazoles showed activity against bacterial strains like Escherichia coli and Bacillus cereus, as well as the fungal strain Candida albicans. researchgate.netnih.gov
More targeted research has identified a novel class of indazole derivatives as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated antibacterial target. nih.gov Through structure-based design, these compounds were optimized to have excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov Selected compounds from this series also demonstrated good efficacy in mouse infection models. nih.gov
Furthermore, other studies have highlighted the potent antiprotozoal activity of 2H-indazole derivatives against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many compounds showing greater potency than the standard drug metronidazole (B1676534). mdpi.com
| Activity Type | Compound/Analog Series | Key Findings | Target Organism/Cell Line | Source |
|---|---|---|---|---|
| Anti-proliferative | Compound 6o | IC₅₀ = 5.15 µM | K562 (Leukemia) | nih.govresearchgate.net |
| Anti-proliferative | Compound 2a | IC₅₀ = 25.3 nM | KG1 (Leukemia) | nih.gov |
| Anti-proliferative | Compound 2a | IC₅₀ = 77.4 nM | SNU16 (Gastric Cancer) | nih.gov |
| Antibacterial | Indazole GyrB Inhibitors | Excellent activity and in vivo efficacy | MRSA, S. pneumoniae | nih.gov |
| Antiprotozoal | Compound 18 (2,3-diphenyl-2H-indazole) | 12.8x more active than metronidazole | G. intestinalis | mdpi.com |
| Antifungal | N-methyl-3-aryl indazoles | Active in in-vitro studies | C. albicans | researchgate.netnih.gov |
Antibacterial Spectrum and Mechanisms
The antibacterial potential of 5-nitro-1H-indazol-3-amine analogs is primarily linked to the bio-reductive activation of the nitro group, a mechanism shared with the well-established 5-nitroimidazole class of antibiotics. It is widely believed that the nitro group is reduced within the target microorganism to generate reactive nitroso and hydroxylamine (B1172632) intermediates or other radical species. nih.govmdpi.com These reactive species are highly cytotoxic, leading to bacterial cell death through extensive damage to cellular macromolecules, including DNA. nih.gov
Studies on related nitroimidazole derivatives have shown that this activation is more efficient under anaerobic or microaerophilic conditions, making these compounds particularly effective against anaerobic bacteria. nih.gov For instance, research on 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, analogs of metronidazole, demonstrated that synthetic modifications could introduce or enhance activity against certain Gram-positive bacteria. A benzene (B151609) sulfonated metronidazole derivative showed inhibitory activity against Staphylococcus aureus, while a phenylacetamide derivative was active against Streptococcus B. nih.gov
The mechanism hinges on the presence of low-redox-potential electron-transfer proteins in susceptible bacteria, such as ferredoxin, which can reduce the nitro group. mdpi.com The resulting reactive nitrogen species can cause DNA strand breakage and other lethal cellular damage. nih.govmdpi.com While direct studies on the antibacterial spectrum of this compound analogs are not extensively detailed in the reviewed literature, the established mechanism for the 5-nitro heterocyclic class suggests their potential utility, particularly against anaerobic and certain Gram-positive pathogens.
Antifungal Spectrum and Mechanisms
The exploration of 5-nitroindazole (B105863) analogs for antifungal activity is an emerging area of research. Similar to their antibacterial action, the proposed mechanism often involves the nitro group. However, the efficacy against fungal pathogens appears to be more variable. Some studies on 5-nitroimidazole derivatives reported only weak activity against fungal strains like Aspergillus flavus and Candida albicans.
Conversely, the incorporation of specific structural motifs, such as an N-phenacylazole substituent, has been associated with potent antifungal activity in various heterocyclic compounds. researchgate.net This suggests that while the 5-nitroindazole core is crucial, the nature of the substituents plays a significant role in determining the antifungal spectrum and potency. One study highlighted a N-phenacyldibromobenzimidazole derivative that was fungicidal against Cryptococcus neoformans and caused irreversible damage to the fungal cell membrane. researchgate.net The mechanism for this derivative was linked to accidental cell death (ACD) and chitinolytic activity. researchgate.net
While comprehensive data on the antifungal profile of this compound analogs are limited, the existing research on related nitro-heterocycles points towards a potential for activity, which could be significantly enhanced through targeted structural modifications.
Anti-inflammatory and Immunomodulatory Mechanism Research
The indazole core is present in several compounds with known anti-inflammatory properties. Research into 5-nitroindazole analogs suggests this activity may extend to this subclass as well. A patent for 5-nitroindazole derivatives mentions their potential use based on the known anti-inflammatory properties of 5-nitroindazolinones. google.com The broader class of indazole derivatives has been recognized for its anti-inflammatory and analgesic activities. researchgate.net
The precise mechanisms underlying the anti-inflammatory effects of 5-nitro-1H-indazol-3-amine analogs are not yet fully elucidated. However, research on other indazole-containing compounds points to potential targets. For example, some anti-inflammatory drugs work by inhibiting enzymes like cyclooxygenase (COX) or by modulating the production of pro-inflammatory cytokines. One study mentions that 5-nitroindazole is involved in inflammation and enhances the synthesis of pro-inflammatory mediators like IL-6 and IL-8, potentially through its interaction with nitric oxide synthase. drugbank.com This suggests a complex role in inflammatory pathways that requires further investigation to determine if analogs can be designed to have anti-inflammatory rather than pro-inflammatory effects.
Currently, there is a lack of specific research focused on the immunomodulatory mechanisms of this compound analogs. This remains a field ripe for future investigation to understand how these compounds interact with immune cells and signaling pathways, which could be linked to both their anti-infective and potential anti-inflammatory activities.
Central Nervous System (CNS) Related Activities and Mechanistic Studies
Analogs of this compound have demonstrated a range of activities related to the central nervous system, positioning them as subjects of interest for neurodegenerative and psychiatric disorders. The pharmacological properties of indazole derivatives include antipsychotic, analgesic, and antipyretic effects. nih.gov
A notable area of research involves the potential of these compounds to modulate protein aggregation, a key pathological feature in many neurodegenerative diseases. For instance, studies on related nitro-aromatic compounds, such as 5-nitro-1,2-benzothiazol-3-amine (5-NBA), have shown an ability to reduce the formation of α-synuclein and tau protein oligomers and fibrils. nih.gov This anti-aggregation activity is crucial as the accumulation of misfolded proteins is linked to conditions like Alzheimer's and Parkinson's disease. nih.gov The mechanism involves interfering with the early stages of protein aggregation, specifically inhibiting the formation of toxic oligomeric species. nih.gov
Furthermore, certain indazole derivatives have been investigated for their immunomodulatory and neuroprotective effects. For example, the indazole derivative Ind-Cl has been shown to ameliorate motor dysfunction in preclinical models of demyelinating disorders like multiple sclerosis. researchgate.net Its therapeutic potential is attributed to both immunomodulatory actions and direct effects on remyelination. researchgate.net
Table 1: Preclinical CNS-Related Activities of Selected Indazole Analogs
| Compound/Analog Class | Therapeutic Target/Activity | Potential Indication |
|---|---|---|
| 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) | Inhibition of α-synuclein and tau aggregation | Neurodegenerative diseases |
| Indazole derivative (Ind-Cl) | Immunomodulation and remyelination | Demyelinating disorders (e.g., Multiple Sclerosis) |
| General Indazole Derivatives | Analgesic, Antipyretic, Antipsychotic | Pain, Fever, Psychosis |
Cardiovascular System Related Activities and Molecular Mechanisms
The therapeutic potential of this compound analogs extends to the cardiovascular system, where they have been explored for a variety of conditions. Indazole derivatives have been identified as having several beneficial cardiovascular properties, including antiarrhythmic and antihypertensive effects. nih.gov
One of the well-studied indazole derivatives, YC-1, is recognized for its therapeutic utility in circulatory disorders. nih.gov Its mechanism of action involves stimulating soluble guanylate cyclase (sGC), leading to vasodilation and inhibition of platelet aggregation. nih.gov Another promising derivative, DY-9760e, has demonstrated cardioprotective effects against ischemia-reperfusion injury in preclinical models. nih.gov
Research has also focused on the development of indazole derivatives as kinase inhibitors for cardiovascular applications. For example, ARRY-371797, a selective p38α (MAPK14) kinase inhibitor, has entered clinical trials for LMNA-related dilated cardiomyopathy. nih.gov The inhibition of p38α mitogen-activated protein kinase is a key mechanism for mitigating cardiac remodeling and heart failure. nih.gov Additionally, targeting the platelet-derived growth factor (PDGF) receptor with indazole derivatives is being investigated as a strategy to reduce the vascular smooth muscle cell proliferation that contributes to cardiac remodeling. nih.gov
Table 2: Preclinical Cardiovascular-Related Activities of Selected Indazole Analogs
| Compound/Analog | Mechanism of Action | Potential Therapeutic Application |
|---|---|---|
| YC-1 | Soluble guanylate cyclase (sGC) stimulation | Circulatory disorders, Platelet aggregation |
| DY-9760e | Cardioprotection | Ischemia-reperfusion injury |
| ARRY-371797 | p38α (MAPK14) kinase inhibition | LMNA-related dilated cardiomyopathy |
| Indazole-Cl (In-Cl) | Estrogen receptor (ER)-β activation | Atherosclerosis |
| Marsanidine analogues (e.g., TCS-80) | I₁-imidazoline receptor affinity | Hypertension |
Future Research Directions and Translational Perspectives for Nitroindazole 3 Amine Derivatives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches for Scalable Production
The efficient and environmentally responsible synthesis of nitroindazole-3-amine derivatives is critical for enabling extensive research and potential large-scale production. Current synthetic strategies often provide a solid foundation, but future work must focus on innovation and sustainability.
Conventional synthesis of the 1H-indazole-3-amine core can be achieved with high yield by reacting a precursor like 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate (B1144303). nih.gov This can be followed by further modifications, such as Suzuki coupling reactions to introduce various substituents. nih.gov For N-alkylation, such as the introduction of an ethyl group seen in 1-ethyl-5-nitro-1H-indazole, phase-transfer catalysis using reagents like tetra-n-butylammonium iodide (TBAI) with potassium carbonate has been documented. researchgate.net
Future research is pivoting towards "green chemistry" to minimize environmental impact and improve efficiency. snu.ac.kr Key areas of exploration include:
Solvent-Free and Alternative Solvent Systems : Many traditional organic reactions rely on toxic solvents. Developing solvent-free protocols, which can be more cost-effective and reduce pollution, is a high priority. rsc.org One approach is the use of tert-butyl nitrite (B80452) (TBN) as an efficient nitrosating reagent under solvent-free conditions. rsc.org Another green alternative involves using recyclable and less hazardous solvents, such as polyethylene (B3416737) glycol (PEG), which has been demonstrated in the synthesis of other industrial chemicals like adipic acid. matanginicollege.ac.in The use of water as a solvent, assisted by self-assembled nanoreactors that create a hydrophobic cavity for the reaction, presents an innovative and eco-friendly method that can reduce reaction times and simplify product separation. mdpi.com
Catalysis : The use of efficient catalysts can shorten reaction times and increase yields. nih.gov For instance, PdCl₂(dppf)₂ has been used as a catalyst in Suzuki reactions involving indazole derivatives. nih.gov The exploration of alternative catalysts, such as acidic zeolites, could further enhance the environmental performance of synthetic pathways. snu.ac.kr
Atom Economy and Process Optimization : Green synthesis aims to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. matanginicollege.ac.in This involves minimizing the use of protecting groups and unnecessary derivatizations, which add steps and generate waste. matanginicollege.ac.in One-pot domino processes, where multiple reaction steps are carried out in a single operation, represent a highly efficient strategy that has been successfully applied to the synthesis of other 1-aryl-1H-indazoles. researchgate.net
The table below summarizes potential green chemistry approaches applicable to the synthesis of nitroindazole derivatives.
| Green Chemistry Approach | Principle | Potential Application in Nitroindazole Synthesis | Reference |
| Solvent-Free Reactions | Reduces pollution and cost by eliminating organic solvents. | Use of reagents like tert-butyl nitrite (TBN) for nitrosation without a solvent. | rsc.org |
| Alternative Solvents | Replaces hazardous solvents with greener alternatives. | Employing polyethylene glycol (PEG) or water in synthetic steps. | matanginicollege.ac.inmdpi.com |
| Advanced Catalysis | Improves reaction efficiency and reduces energy consumption. | Exploring catalysts like acidic zeolites to replace less environmentally friendly options. | snu.ac.kr |
| One-Pot Synthesis | Combines multiple reaction steps into a single operation. | Designing domino reactions for the formation of the substituted indazole core to improve efficiency and reduce waste. | researchgate.net |
| Biocatalysis | Uses enzymes or microbes for chemical transformations. | Developing biocatalytic routes from renewable feedstocks for precursor synthesis. | matanginicollege.ac.in |
In-depth Mechanistic Studies at the Molecular and Cellular Level for Enhanced Understanding
A thorough understanding of how nitroindazole-3-amine derivatives exert their biological effects is fundamental to their optimization as therapeutic agents. Research indicates that the 5-nitro group is a critical pharmacophore, particularly in the context of antimicrobial and antiparasitic activity.
The primary proposed mechanism of action involves the intracellular reduction of the 5-nitro group by nitroreductases (NTRs), enzymes present in many pathogenic organisms. researchgate.netmdpi.com This reduction generates a nitro-anion radical. researchgate.netmdpi.com Subsequent redox cycling with oxygen produces reactive oxygen species (ROS), which induce significant oxidative stress within the parasite, damaging essential macromolecules and leading to cell death. researchgate.netmdpi.com Computational docking studies have shown how these compounds can interact with key residues and the flavin mononucleotide reduced (FMNH2) cofactor in the binding site of NTR. mdpi.com
In the context of anticancer activity, the mechanisms may be different. For some 1H-indazole-3-amide derivatives, research suggests that they may induce apoptosis and affect the cell cycle by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway. nih.gov The p53 protein is a crucial tumor suppressor involved in DNA damage repair and apoptosis. nih.gov Elucidating the precise molecular interactions within these pathways will be a key area for future investigation.
Development of Targeted Therapeutic Agents through Advanced Rational Design Principles
Rational design, which leverages knowledge of a biological target's structure, is a powerful strategy for developing potent and selective drugs. The indazole scaffold has proven to be a versatile framework for this approach.
A prominent example is the design of indazole derivatives as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia (AML). nih.govresearchgate.net Researchers have used structural optimization to create potent FLT3 inhibitors based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold. nih.gov This work demonstrates that systematic modification of the core structure can yield compounds with nanomolar inhibitory activity against both wild-type and drug-resistant mutant forms of the kinase. nih.gov
The 1H-indazole-3-amine structure itself is recognized as an effective "hinge-binding fragment," capable of interacting with the hinge region of tyrosine kinases, a critical interaction for potent inhibition. nih.gov This principle has been successfully applied in the design of kinase inhibitors like Linifanib. nih.gov Future research will continue to apply these advanced rational design principles, using computational modeling and structural biology to refine the selectivity and potency of nitroindazole-3-amine derivatives against a range of therapeutic targets.
Identification of Undiscovered Biological Targets and Elucidation of Novel Pharmacological Profiles
While much research has focused on the anticancer and antiparasitic properties of nitroindazole derivatives, their full pharmacological potential is likely much broader. Systematic screening and investigation continue to uncover new biological targets and activities.
Derivatives of 5-nitroindazole (B105863) have demonstrated a remarkable range of biological activities, highlighting the versatility of this chemical scaffold. nih.govnih.gov These compounds have been studied for their efficacy against various pathogens and cancer cell lines.
Key Biological Activities of 5-Nitroindazole Derivatives:
Antichagasic Activity : Several 5-nitroindazole derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.govnih.govresearchgate.net Some derivatives exhibit better activity profiles than the reference drug, benznidazole, particularly when used in combination therapies. nih.gov
Antileishmanial Activity : 2-benzyl-5-nitroindazolin-3-one derivatives have shown potent and selective in vitro activity against Leishmania amazonensis, suggesting they are promising hits for further development. researchgate.net
Amoebicidal Activity : Against the pathogenic amoeba Acanthamoeba castellanii, certain 5-nitroindazole derivatives were more effective against trophozoites than the reference drug chlorhexidine (B1668724) digluconate, with one derivative showing superior activity against the resilient cyst form. nih.gov
Antineoplastic Activity : Various derivatives have been evaluated for their anticancer properties against different human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), hepatoma (Hep-G2), TK-10, and HT-29. nih.govnih.govresearchgate.net One compound, in particular, showed a promising inhibitory effect against the K562 cell line with good selectivity over normal cells. nih.gov
The table below details the diverse pharmacological profiles of various nitroindazole derivatives.
| Derivative Class | Biological Target | Findings | Reference(s) |
| 5-Nitroindazoles | Trypanosoma cruzi (Chagas Disease) | Compounds exhibited interesting antichagasic activity; some showed better profiles than the reference drug Benznidazole. | mdpi.comnih.govnih.gov |
| 2-benzyl-5-nitroindazolin-3-one | Leishmania amazonensis (Leishmaniasis) | Derivatives displayed potent and selective in vitro activity, supporting further investigation. | researchgate.net |
| 5-Nitroindazoles | Acanthamoeba castellanii | Derivatives were effective against both trophozoites and cysts, with some being more effective than the reference drug. | nih.gov |
| 1H-indazole-3-amine | Human Cancer Cell Lines (K562, A549, etc.) | Compound 6o showed promising inhibitory effect against K562 leukemia cells (IC₅₀ = 5.15 µM) with good selectivity. | nih.gov |
| 3-alkoxy/3-hydroxy-5-nitroindazoles | Human Cancer Cell Lines (TK-10, HT-29) | Compounds 8, 10, and 11 exhibited moderate antineoplastic activity. | nih.govresearchgate.net |
| 3-alkoxy-5-nitroindazoles | Trichomonas vaginalis | Five derivatives showed remarkable trichomonacidal activity. | nih.govresearchgate.net |
Future research should focus on high-throughput screening of diverse nitroindazole-3-amine libraries to identify novel biological targets. Elucidating the structure-activity relationships (SAR) for these new activities will be crucial for optimizing lead compounds and expanding the therapeutic potential of the nitroindazole family. researchgate.net
Q & A
Q. What analytical workflows ensure reproducibility in indazole derivative research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
